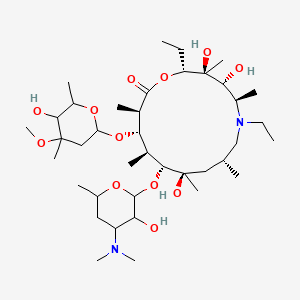
β-Zearalenol-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-Zearalenol-d4 (Major): is a deuterium-labeled derivative of β-Zearalenol, a mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled standard in analytical chemistry to study the metabolism and toxicokinetics of β-Zearalenol. The deuterium atoms in β-Zearalenol-d4 replace hydrogen atoms, making it useful for mass spectrometry analysis due to its distinct mass difference from the non-labeled compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Zearalenol-d4 involves the incorporation of deuterium atoms into the β-Zearalenol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of β-Zearalenol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: β-Zearalenol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone or other oxidized derivatives.
Reduction: Formation of zearalanone or other reduced derivatives.
Substitution: Reactions involving the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Zearalenone and its derivatives.
Reduction: Zearalanone and related compounds.
Substitution: Various substituted β-Zearalenol derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: β-Zearalenol-d4 is used as an internal standard in mass spectrometry to quantify β-Zearalenol in various samples. It helps in studying the metabolic pathways and degradation products of β-Zearalenol in different matrices .
Biology: In biological research, β-Zearalenol-d4 is used to investigate the toxicokinetics and bioavailability of β-Zearalenol in animal models. It aids in understanding the distribution, metabolism, and excretion of the mycotoxin .
Medicine: β-Zearalenol-d4 is employed in medical research to study the estrogenic effects of β-Zearalenol and its impact on human health. It helps in assessing the risk of exposure to β-Zearalenol and its potential role in endocrine disruption .
Industry: In the food and feed industry, β-Zearalenol-d4 is used to monitor and control the levels of β-Zearalenol contamination in agricultural products. It ensures the safety and quality of food and feed products by providing accurate analytical data .
Mechanism of Action
β-Zearalenol-d4 exerts its effects by mimicking the action of estrogen hormones. It binds to estrogen receptors in the body, leading to the activation of estrogen-responsive genes and pathways. This interaction can result in various biological effects, including reproductive toxicity, endocrine disruption, and potential carcinogenicity . The deuterium labeling does not alter the biological activity of β-Zearalenol, making β-Zearalenol-d4 a valuable tool for studying the mechanism of action of β-Zearalenol .
Comparison with Similar Compounds
α-Zearalenol: Another metabolite of zearalenone with similar estrogenic activity.
Zearalanone: A reduced derivative of zearalenone with distinct biological properties.
Zearalenone: The parent compound from which β-Zearalenol is derived.
Uniqueness: β-Zearalenol-d4 is unique due to its deuterium labeling, which provides a distinct mass difference for analytical purposes. This makes it an essential tool for accurate quantification and study of β-Zearalenol in various research fields .
Properties
CAS No. |
1778735-09-3 |
|---|---|
Molecular Formula |
C₁₈H₂₀D₄O₅ |
Molecular Weight |
324.4 |
Synonyms |
(3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-β-Zearalenol-d4; β-trans-Zearalenol-d4; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)




